molecular formula C23H22FN7O2 B2579515 (2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-32-2

(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2579515
CAS No.: 920387-32-2
M. Wt: 447.474
InChI Key: FGFJNRLVOMUPBQ-UHFFFAOYSA-N
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Description

(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4108892/). This mechanism is critically important in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders like rheumatoid arthritis, where aberrant B-cell activation is a key driver of disease pathology (https://www.nature.com/articles/nrd.2017.125). Researchers utilize this compound to investigate BTK's role in cellular proliferation, survival, and differentiation, providing valuable insights for the development of novel targeted therapies. Our product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure the highest standards of identity and purity for your preclinical research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-9-4-3-8-18(19)23(32)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-5-6-16(24)14-17/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJNRLVOMUPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 923513-88-6, is a complex organic molecule characterized by its unique structural features. It combines a triazolopyrimidine core with piperazine and ethoxyphenyl moieties, suggesting potential interactions with various biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The molecular formula of the compound is C22H19ClFN7O2C_{22}H_{19}ClFN_7O_2, and it has a molecular weight of 467.9 g/mol. The structure includes multiple functional groups that may enhance its selectivity towards specific biological targets.

Antitumor Properties

Research indicates that compounds with similar structures to this one exhibit significant antitumor activity. For instance, derivatives of triazolopyrimidine have been reported to inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (H-157) cells. A study found that certain triazole derivatives showed EC50 values as low as 10.28 μg/mL against HEPG2 cancer cells, indicating potent anticancer effects .

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • Induction of Apoptosis : Similar compounds have been shown to increase levels of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl2, leading to enhanced apoptosis in cancer cells .
  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL . This indicates that the compound could be effective against resistant bacterial strains.

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

  • Triazole Derivatives : A review highlighted that triazole-fused compounds exhibited moderate to high antimicrobial activities against both bacteria and fungi. For example, a derivative demonstrated an MIC against C. albicans significantly lower than traditional antifungal agents like fluconazole .
  • Piperazine Moiety : Compounds containing piperazine rings often show enhanced CNS activity. Research indicates that modifications to piperazine can lead to improved binding affinities for various neurotransmitter receptors, potentially offering therapeutic benefits in neuropharmacology .

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesBiological ActivityEC50/MIC Values
Compound ATriazole structureAntitumor activity10.28 μg/mL
Compound BPiperazine ringAntidepressant effectsN/A
Compound CFluorinated phenylAntimicrobial propertiesMIC: 1–8 μg/mL

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated that derivatives of triazolo-pyrimidines possess anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have shown promising results against breast cancer (MCF-7) and leukemia (K562) cell lines.

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been evaluated using serial dilution methods. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine or phenyl groups can enhance activity.

Neuropharmacological Effects

Compounds containing piperazine moieties are known for their neuropharmacological effects. Research into similar structures indicates potential applications in treating neurological disorders such as anxiety and depression due to their interaction with serotonin receptors.

Case Studies

  • Anticancer Evaluation :
    • A study published in Journal of Medicinal Chemistry reported on a series of triazolo-pyrimidine derivatives showing IC50 values in the low micromolar range against MCF-7 cells. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways.
  • Antimicrobial Activity :
    • Research detailed in European Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives and their evaluation against Staphylococcus aureus and Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuropharmacological Studies :
    • In a study published in Pharmacology Biochemistry and Behavior, derivatives were tested for anxiolytic effects in animal models. Results indicated a significant reduction in anxiety-like behavior in treated groups compared to controls.

Comparison with Similar Compounds

Compound A : (2-Ethoxyphenyl){4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-piperazin-1-yl}methanone

  • Key difference : 4-ethoxyphenyl substituent instead of 3-fluorophenyl.
  • Molecular weight and logP remain similar (~473.5 g/mol, logP ~3.7), but the absence of fluorine may reduce metabolic stability.

Compound B : 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone

  • Key difference: Replacement of the 2-ethoxyphenyl methanone with a 4-fluorophenyl acetyl group.
  • The 4-methoxyphenyl group offers moderate polarity (logP ~3.2), balancing solubility and membrane penetration.

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Compound A Compound B
Molecular Weight 473.5 473.5 ~494.5
logP (Predicted) 3.5 3.7 3.2
H-Bond Acceptors 8 8 9
Rotatable Bonds 6 6 7
Polar Surface Area ~95 Ų ~95 Ų ~105 Ų

Key observations :

  • The 3-fluorophenyl group in the target compound provides a balance between lipophilicity and metabolic resistance compared to alkoxy substituents in Compound A and B.
  • The rigid triazolo-pyrimidine core in all analogs supports stable π-π stacking with aromatic residues in enzyme active sites .

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